High quality Glucosamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glucosamine is a naturally occurring amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is a key component of glycosaminoglycans, which are essential for the formation and maintenance of cartilage and other connective tissues . Glucosamine is commonly found in the fluid surrounding joints and is widely recognized for its potential benefits in promoting joint health and alleviating symptoms of osteoarthritis .

准备方法

Synthetic Routes and Reaction Conditions: Glucosamine can be synthesized through various methods, including chemical extraction and microbial fermentation. The traditional method involves the chemical extraction of chitin from marine or fungal sources using strong acids at high temperatures . This process typically involves the hydrolysis of chitin to produce glucosamine.

Industrial Production Methods: In industrial settings, glucosamine is often produced through the hydrolysis of shellfish exoskeletons or by fermentation of grains such as corn or wheat . Enzymatic catalysis is another method used, where chitin is directly hydrolyzed to glucosamine using chitinolytic enzymes . This method is considered more environmentally friendly and cost-effective.

化学反应分析

Types of Reactions: Glucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its incorporation into various biochemical pathways.

Common Reagents and Conditions:

Oxidation: Glucosamine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with reagents such as acetic anhydride to produce N-acetylglucosamine.

Major Products: The major products formed from these reactions include glucosamine sulfate, glucosamine hydrochloride, and N-acetylglucosamine .

科学研究应用

Glucosamine has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor in the synthesis of glycosaminoglycans and other complex carbohydrates.

Biology:

- Plays a role in cellular signaling and the formation of cellular structures.

Medicine:

- Widely used as a dietary supplement to support joint health and alleviate symptoms of osteoarthritis .

- Investigated for its potential anti-inflammatory and antioxidant properties .

Industry:

作用机制

The mechanism of action of glucosamine involves several pathways:

Cartilage Formation: Glucosamine acts as a building block for the synthesis of glycosaminoglycans, which are essential for the formation and maintenance of cartilage.

Anti-inflammatory Effects: Glucosamine reduces the levels of pro-inflammatory factors such as tumor necrosis factor-alpha and interleukin-1.

Antioxidant Properties: It improves cellular redox status and reduces oxidative damage by scavenging free radicals.

相似化合物的比较

Chondroitin Sulfate: Often used in combination with glucosamine for joint health.

N-acetylglucosamine: A derivative of glucosamine with similar properties.

Uniqueness: Glucosamine is unique in its ability to support joint health by promoting the synthesis of glycosaminoglycans and reducing inflammation. Its widespread use as a dietary supplement and its role in maintaining cartilage health set it apart from other similar compounds .

生物活性

Glucosamine, a naturally occurring amino sugar, has garnered significant attention for its potential therapeutic effects, particularly in the management of osteoarthritis (OA). This article provides a comprehensive overview of the biological activity of high-quality glucosamine, focusing on its mechanisms of action, clinical efficacy, and emerging research findings.

Glucosamine exerts several biological effects that contribute to its role in joint health:

- Chondroprotective Effects : Glucosamine is believed to promote the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage. It enhances the production of hyaluronic acid (HA) by synovial cells and chondrocytes, thereby contributing to joint lubrication and health .

- Anti-Inflammatory Properties : Research indicates that glucosamine can inhibit the expression and activity of pro-inflammatory cytokines and enzymes, such as interleukin-1 beta (IL-1β) and cyclooxygenase-2 (COX-2). This inhibition may reduce inflammation in joints affected by OA .

- Antioxidant Activity : Glucosamine has been shown to reduce oxidative stress in chondrocytes by decreasing reactive oxygen species (ROS) levels. This antioxidant effect helps protect cartilage from oxidative damage .

- Regulation of Bone Metabolism : Glucosamine influences osteoblastic differentiation and mineralization, promoting bone health by increasing the deposition of bone matrix while suppressing osteoclastic activity .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of glucosamine in treating OA. A meta-analysis synthesized data from 15 randomized, placebo-controlled trials involving 2,859 subjects, revealing that glucosamine sulfate significantly improved joint function and reduced pain compared to placebo .

Key Findings from Clinical Trials:

- Dosage : Most studies utilized a daily dosage of 1500 mg of glucosamine sulfate or hydrochloride.

- Duration : Follow-up periods ranged from 1.5 to 36 months.

- Outcome Measures : The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) was commonly used to assess outcomes related to pain and function.

| Study | Sample Size | Duration | Dosage | Outcome |

|---|---|---|---|---|

| A | 300 | 6 months | 1500 mg/day | Significant pain reduction |

| B | 500 | 12 months | 1500 mg/day | Improved joint function |

| C | 400 | 24 months | 1500 mg/day | Reduced progression of OA |

Case Studies

- Case Study on Joint Health : A longitudinal study followed patients with knee OA who were administered glucosamine sulfate for two years. Results indicated a marked improvement in joint mobility and a decrease in the need for analgesics .

- Comparative Study : A study comparing glucosamine hydrochloride with N-acetylglucosamine found that while both compounds had beneficial effects on glucose transport and GAG synthesis, N-acetylglucosamine showed a faster response in enhancing HA production .

Emerging Research

Recent studies have explored novel formulations and derivatives of glucosamine:

- N-Acetylglucosamine Derivatives : New derivatives have shown promise in enhancing anti-inflammatory effects beyond those observed with standard glucosamine formulations .

- Pharmacoproteomic Studies : These studies suggest that glucosamine modulates protein expression involved in cellular stress responses, further supporting its role as an anti-inflammatory agent .

属性

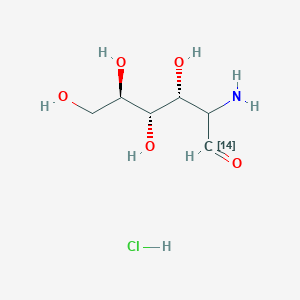

IUPAC Name |

(3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(114C)hexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3?,4-,5-,6-;/m1./s1/i1+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-LRQYXBNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C([14CH]=O)N)O)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。